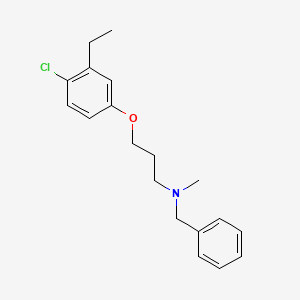![molecular formula C17H27N3O3 B4819895 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4819895.png)
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide
Overview
Description
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA is a selective sigma-1 receptor agonist, which means that it can modulate the activity of this receptor in the body. Sigma-1 receptors are present in various tissues and organs, including the brain, and are involved in many cellular processes, including cell survival, proliferation, and differentiation.
Mechanism of Action
The exact mechanism of action of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is not fully understood, but it is believed to act as a selective sigma-1 receptor agonist. Sigma-1 receptors are present in various tissues and organs, including the brain, and are involved in many cellular processes, including cell survival, proliferation, and differentiation. By modulating the activity of these receptors, 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide may be able to affect various cellular processes and signaling pathways in the body.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have various biochemical and physiological effects in the body. One of the main effects is its ability to modulate the activity of sigma-1 receptors, which can affect various cellular processes and signaling pathways. 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has also been shown to have neuroprotective effects and can help to prevent or slow down the progression of neurodegenerative diseases. In addition, 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide may have anti-inflammatory and anti-oxidant effects, which can help to reduce inflammation and oxidative stress in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide for lab experiments is its ability to selectively modulate the activity of sigma-1 receptors. This can help researchers to study the role of these receptors in various cellular processes and signaling pathways. However, one of the main limitations of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are many potential future directions for research on 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide. One area of research could be to further investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential anti-inflammatory and anti-oxidant effects and its potential applications in the treatment of other diseases, such as cancer and cardiovascular disease. Finally, researchers could also investigate the potential use of 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide as a tool for studying the role of sigma-1 receptors in various cellular processes and signaling pathways.
Scientific Research Applications
2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-(4-methoxyphenoxy)-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide has been shown to have neuroprotective effects and can modulate the activity of various signaling pathways in the brain, which may help to prevent or slow down the progression of these diseases.
properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-[3-(4-methylpiperazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-19-10-12-20(13-11-19)9-3-8-18-17(21)14-23-16-6-4-15(22-2)5-7-16/h4-7H,3,8-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBXXMOZQYJTRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)COC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4819821.png)

![4-[4-(2,3-dimethylphenoxy)butyl]morpholine](/img/structure/B4819848.png)
![1-(4-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4819852.png)
![2-{[3-(benzyloxy)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4819860.png)
![2-(4-chlorophenyl)-N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acetamide](/img/structure/B4819861.png)
![4-(2-{[(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}acetyl)phenyl benzoate](/img/structure/B4819862.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4819870.png)
![2-(4-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B4819881.png)
![4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-chlorobenzoate](/img/structure/B4819886.png)
![N-[2-(dimethylamino)ethyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4819892.png)
![N-({2-[4-(benzoylamino)benzoyl]hydrazino}carbonothioyl)-2-furamide](/img/structure/B4819911.png)
![N-(2,5-difluorophenyl)-5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furamide](/img/structure/B4819920.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B4819925.png)